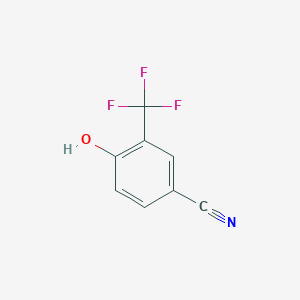
4-Hydroxy-3-(trifluoromethyl)benzonitrile
Cat. No. B051966
Key on ui cas rn:
124811-71-8
M. Wt: 187.12 g/mol
InChI Key: QXIFYONUKBXFTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07834039B2
Procedure details


Under an atmosphere of nitrogen a mixture of 4-hydroxy-3-(trifluoromethyl)benzonitrile (5.89 g, 31.5 mmol) and triphenylphosphine (13.21 g, 50.4 mmol) in anhydrous THF (200 mL) was stirred for 5 min. at ambient temperature. To the solution DBAD (11.60 g, 50.4 mmol) was added, stirred 5 min before the addition of 2-propanol (3.03 mL, 39.3 mmol). The mixture was stirred at ambient temperature for 72 hr. The solvent was removed under reduced pressure. The resulting oil was triturated with 30-60° C. pet/ether (200 mL), filtered to remove phosphine oxide and the crude product was purified further by elution through silica with heptane/ethyl acetate (4:1). The isolated oil was dissolved in dichloromethane (200 mL) and stirred with TFA (4.85 mL, 63.0 mmol) for 90 min. at ambient temperature. The solution was basified with 2.5N NaOH (30 mL) and the product was partitioned between DCM and the basic aqueous phase to give the crude 4-isopropoxy-3-(trifluoromethyl)benzonitrile (6.56, 91%). LCMS (Table 1, Method a) Rt=2.32 min, 1H NMR (400 MHz, CDCl3) 7.85 (d, 1H), 7.75 (dd, 1H), 7.06 (d, 1H), 4.73 (m, 1H), 1.41 (dd, 6H).







Yield
91%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[C:10]([F:13])([F:12])[F:11].[C:14]1(P(C2C=CC=CC=2)C2C=CC=CC=2)[CH:19]=CC=C[CH:15]=1.C1C=CC(COC(/N=N/C(OCC2C=CC=CC=2)=O)=O)=CC=1.CC(O)C.C(O)(C(F)(F)F)=O.[OH-].[Na+]>C1COCC1>[CH:14]([O:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[C:10]([F:11])([F:12])[F:13])([CH3:19])[CH3:15] |f:5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.89 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C=C(C#N)C=C1)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
13.21 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
11.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C(C=C1)COC(=O)/N=N/C(=O)OCC2=CC=CC=C2
|
Step Three
|
Name
|
|
|
Quantity
|
3.03 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)O
|
Step Four
|
Name
|
|
|
Quantity
|
4.85 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Step Five
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 5 min. at ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at ambient temperature for 72 hr
|
|
Duration
|
72 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting oil was triturated with 30-60° C. pet/ether (200 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove phosphine oxide
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude product was purified further by elution through silica with heptane/ethyl acetate (4:1)
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The isolated oil was dissolved in dichloromethane (200 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product was partitioned between DCM
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)OC1=C(C=C(C#N)C=C1)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 91% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
